molecular formula C9H11BN2O5 B1450886 [3-(Dimethylcarbamoyl)-5-nitrophenyl)boronic acid CAS No. 874219-44-0

[3-(Dimethylcarbamoyl)-5-nitrophenyl)boronic acid

Cat. No.: B1450886
CAS No.: 874219-44-0
M. Wt: 238.01 g/mol
InChI Key: CMEDBCAYQJUDQF-UHFFFAOYSA-N
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Description

¹H NMR Analysis

In deuterated dimethyl sulfoxide (DMSO-d₆), key signals include:

  • Aromatic protons : A doublet at δ 8.6–8.8 ppm (H-4, adjacent to nitro group) and a triplet at δ 7.9–8.1 ppm (H-2 and H-6, coupled to boronic acid).
  • Dimethylcarbamoyl group : Singlets at δ 3.1 ppm (N-methyl groups) and δ 3.4 ppm (carbonyl-adjacent methyl).
  • Boronic acid protons : Broad peaks at δ 6.5–7.0 ppm, exchange-broadened due to hydrogen bonding.

¹³C NMR Analysis

  • Aromatic carbons : Signals at δ 125–140 ppm, with deshielding observed for C-3 (δ 135 ppm, adjacent to carbamoyl) and C-5 (δ 145 ppm, nitro-substituted).
  • Carbonyl carbon : A sharp peak at δ 168 ppm (C=O).
  • N-methyl carbons : δ 38–40 ppm.

FT-IR Spectroscopy

Key absorptions (cm⁻¹):

  • B-O stretching : 1320–1280 (asymmetric) and 1190–1150 (symmetric).
  • Nitro group : 1530 (asymmetric NO₂) and 1350 (symmetric NO₂).
  • Carbamoyl C=O : 1660–1680.
  • N-H stretch : Absent, confirming full methylation of the carbamoyl group.

UV-Vis Spectroscopy

In methanol, absorption maxima occur at 265 nm (π→π* transition of nitro group) and 310 nm (n→π* transition of carbonyl). Molar absorptivity (ε) at 265 nm is ~12,000 L·mol⁻¹·cm⁻¹, typical for nitroaromatics.

Mass Spectrometry

  • Electrospray ionization (ESI) : [M+H]⁺ peak at m/z 239.1.
  • Fragmentation : Loss of -B(OH)₂ (62 Da) yields a base peak at m/z 177.1 (C₈H₉N₂O₃⁺).

Properties

IUPAC Name

[3-(dimethylcarbamoyl)-5-nitrophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BN2O5/c1-11(2)9(13)6-3-7(10(14)15)5-8(4-6)12(16)17/h3-5,14-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMEDBCAYQJUDQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657421
Record name [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid
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Molecular Weight

238.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874219-44-0
Record name B-[3-[(Dimethylamino)carbonyl]-5-nitrophenyl]boronic acid
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Record name [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Dimethylcarbamoyl)-5-nitrobenzeneboronic acid
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Mechanism of Action

Biological Activity

[3-(Dimethylcarbamoyl)-5-nitrophenyl)boronic acid] is a boronic acid derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound is structurally related to other bioactive compounds, which enhances its relevance in therapeutic applications.

  • Molecular Formula : C9H11BN2O5
  • Molecular Weight : 238.01 g/mol
  • CAS Number : 874219-44-0

The biological activity of this compound primarily involves its interaction with specific biological targets, including enzymes and receptors. The mechanism of action is thought to be mediated through:

  • Inhibition of Enzymatic Activity : Boronic acids are known to form covalent bonds with serine or cysteine residues in enzymes, leading to inhibition. This compound may inhibit proteases or other enzymes critical for cellular functions.
  • Modulation of Ion Transport : Similar compounds have been shown to disrupt ion homeostasis in cells, particularly in parasites like Plasmodium falciparum, leading to cell death through osmotic stress and metabolic disruption.

Biological Activity Overview

Research indicates that this compound] exhibits various biological activities:

  • Antimicrobial Properties : It has shown potential as an antimicrobial agent, particularly against drug-resistant strains of bacteria and fungi.
  • Antimalarial Activity : Related compounds have demonstrated efficacy against Plasmodium falciparum, suggesting similar potential for this compound.
  • Neuroprotective Effects : Some boronic acid derivatives have been linked to neuroprotection, potentially reducing amyloid plaque burden in models of Alzheimer’s disease .

Antimalarial Activity

A study on the related compound NITD-609 (Cipargamin), which shares structural similarities with this compound], revealed:

  • Target : PfATP4, a P-type ATPase involved in sodium ion transport.
  • Efficacy : A single dose of NITD-609 at 100 mg/kg led to complete clearance of Plasmodium berghei infection in animal models.

Neuroprotective Properties

Research on boronic compounds indicated:

  • Mechanism : Inhibition of amyloid-beta aggregation and reduction of neuroinflammation in Alzheimer’s models.
  • Outcomes : Significant decreases in amyloid plaque load and improved behavioral outcomes in treated mice compared to controls .

Data Table: Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against drug-resistant strains
AntimalarialComplete parasite clearance in animal models
NeuroprotectiveReduced amyloid plaque load and neuroinflammation

Pharmacokinetics

The pharmacokinetic profile of boronic acids generally includes:

  • Absorption : Rapid absorption with good bioavailability.
  • Metabolism : Metabolized by cytochrome P450 enzymes.
  • Elimination : Low metabolic clearance rates observed, contributing to prolonged action.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Derivatives

Substituent Effects on Reactivity and Binding

Key Observations :
  • Positional Effects : The 5-nitro group in the target compound may reduce steric hindrance compared to 3-nitro derivatives (e.g., 3-nitrophenylboronic acid), allowing better access to binding pockets .
  • Electronic Effects : The dimethylcarbamoyl group’s electron-donating nature partially counteracts the nitro group’s electron-withdrawing effect, modulating boron’s Lewis acidity compared to purely nitro-substituted analogs .
  • Binding Specificity : Unlike PAPBA, which binds sialic acid via a trigonal boron-amide complex, the dimethylcarbamoyl group in the target compound may interact with enzymes through hydrogen bonding or mimicry of peptide substrates .

Preparation Methods

Metalation and Boronation

  • Metalation step: The aryl precursor bearing the dimethylcarbamoyl and nitro substituents is treated with a strong base such as n-butyllithium or lithium diisopropylamide at low temperature to generate an aryllithium intermediate.
  • Boronation step: The aryllithium intermediate is then reacted with a boron electrophile, commonly triisopropyl borate, to form the corresponding boronate ester.
  • Hydrolysis: Acidic work-up hydrolyzes the boronate ester to the free boronic acid.

This method is widely used due to its efficiency in introducing boronic acid groups onto aromatic rings with electron-withdrawing substituents such as nitro and carbamoyl groups.

Protection of Amino or Carbamoyl Groups

  • In cases where amino or carbamoyl groups are present, protection as imine or other derivatives may be necessary to avoid side reactions during metalation.
  • For example, condensation with carbonyl compounds can protect amino groups, allowing smoother boronation.
  • After boronation, the protective group is removed to yield the target boronic acid.

This strategy addresses issues such as low reactivity of amino groups and stability problems during synthesis.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction)

  • An alternative method involves Suzuki-Miyaura cross-coupling of aryl halides (e.g., bromo-substituted nitrophenyl derivatives) with boronic acid or boronate ester reagents.
  • Typical catalysts include tetrakis(triphenylphosphine)palladium(0) with bases like potassium carbonate in mixed solvents (toluene, water, ethanol) at elevated temperatures (85–110 °C).
  • This method is effective for introducing boronic acid moieties on complex aromatic systems, including nitrophenyl derivatives.

Representative Experimental Data and Conditions

Method Reagents & Catalysts Solvent & Conditions Yield (%) Notes
Metalation with n-BuLi + Triisopropyl borate n-Butyllithium, triisopropyl borate THF, low temperature, acidic work-up 60–80 Requires careful temperature control; sensitive to substituents on aromatic ring
Protection of amino group + Metalation Carbonyl compound for imine protection, n-BuLi, triisopropyl borate Toluene or THF, inert atmosphere 50–70 Improves yield and stability for aminoaryl boronic acids
Suzuki-Miyaura cross-coupling Pd(PPh3)4 catalyst, K2CO3 base Toluene/ethanol/water, reflux 12 h 50–85 Efficient for nitrophenyl boronic acid derivatives; inert atmosphere required

Challenges and Optimization Notes

  • Low reactivity of amino or carbamoyl groups: Protection strategies are often necessary to prevent side reactions and decomposition.
  • Solubility issues: Some intermediates have poor solubility in common solvents, requiring optimization of solvent systems (e.g., mixed toluene/water or THF).
  • Stability of intermediates: Imine derivatives used for protection may be unstable in the presence of water, necessitating anhydrous conditions.
  • Reproducibility and yield: Some metalation-boronation reactions suffer from low reproducibility and long reaction times; removal of volatile by-products (e.g., methanol) during reaction can improve yields.
  • Use of inert atmosphere: To prevent oxidation or hydrolysis, reactions are typically run under argon or nitrogen.

Summary of Preparation Methodology

Step Description
1. Starting material Aryl halide with nitro and dimethylcarbamoyl substituents
2. Protection (if necessary) Formation of imine or other protective groups on carbamoyl or amino functionalities
3. Metalation Treatment with n-butyllithium or similar base to generate aryllithium intermediate
4. Boronation Reaction with triisopropyl borate or boronate ester to form boronate intermediate
5. Hydrolysis Acidic work-up to yield free boronic acid
6. Deprotection (if applied) Removal of protective groups to regenerate carbamoyl or amino functionalities
7. Purification Crystallization, precipitation, or chromatography to isolate pure [3-(Dimethylcarbamoyl)-5-nitrophenyl]boronic acid

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[3-(Dimethylcarbamoyl)-5-nitrophenyl)boronic acid
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[3-(Dimethylcarbamoyl)-5-nitrophenyl)boronic acid

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